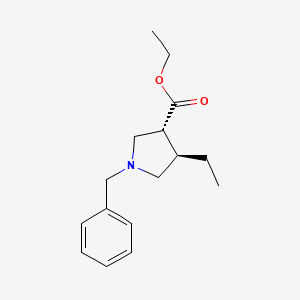

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, resolution of the chiral center, and subsequent functional group transformations. Detailed synthetic routes can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is C₁₅H₂₁NO₂ , with a molecular weight of 247.33 g/mol . The compound’s structure features a pyrrolidine ring, an ethyl ester, and a benzyl group. The stereochemistry is crucial for its biological activity and interactions .

Chemical Reactions Analysis

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may participate in various chemical reactions, such as ester hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- A practical and efficient synthesis of a key chiral building block related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate was developed using a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization (Ohigashi et al., 2010).

- Another study explored the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, providing efficient methods for synthesizing similar structures (Bunnage et al., 2004).

Microbial Reduction Processes

- Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, was achieved with high diastereo- and enantioselectivities, showcasing the potential of biocatalysis in the synthesis of such compounds (Guo et al., 2006).

Application in Neuroprotection

- Aminopyrrolidine-2R,4R-dicarboxylated, structurally similar to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, has been identified as a potent agonist for metabotropic glutamate receptors, offering neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).

Molecular Modeling and Biological Studies

- The synthesis of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, structurally related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, and its activity at metabotropic glutamate receptors was studied. This compound showed good selectivity, making it a valuable research tool (Tueckmantel et al., 1997).

Eigenschaften

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNIEBHQGPUCV-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)